
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate typically involves the reaction of 2,4-dimethyl-3-oxopentane-2-sulfonic acid with a trimethylsilylating agent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent hydrolysis .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2,4-dimethyl-3-oxopentane-2-sulfonic acid and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. Reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 2,4-dimethyl-3-oxopentane-2-sulfonic acid and trimethylsilanol .
Scientific Research Applications
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for hydroxyl and carboxyl groups in organic synthesis.
Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.
Medicine: Investigated for potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Another commonly used trimethylsilylating agent.
Bis(trimethylsilyl)acetamide: Used for similar purposes in organic synthesis.
Trimethylsilyl Ethyl Ester: Shares similar properties and applications.
Uniqueness
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is unique due to its specific structure, which combines the properties of the trimethylsilyl group with the functional groups present in 2,4-dimethyl-3-oxopentane-2-sulfonic acid. This combination allows for unique reactivity and applications in various fields of research and industry .
Properties
CAS No. |
72458-54-9 |
|---|---|
Molecular Formula |
C10H22O4SSi |
Molecular Weight |
266.43 g/mol |
IUPAC Name |
trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate |
InChI |
InChI=1S/C10H22O4SSi/c1-8(2)9(11)10(3,4)15(12,13)14-16(5,6)7/h8H,1-7H3 |
InChI Key |
FIHVOWICTMWQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
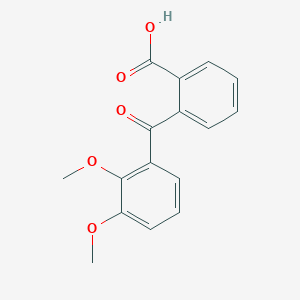
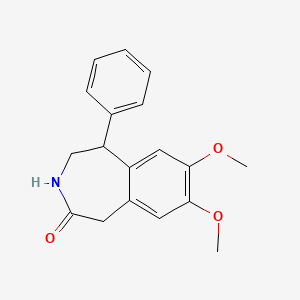
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)
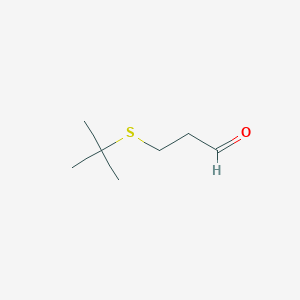
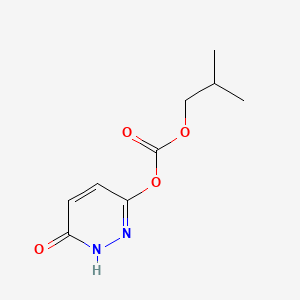
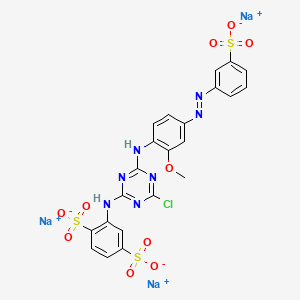
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
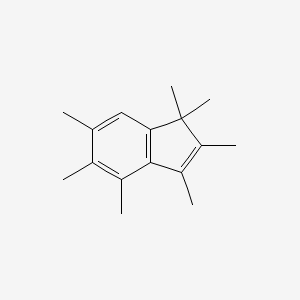
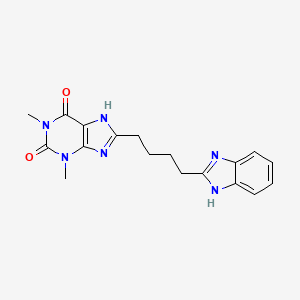
![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
